molecular formula C12H16BrN3 B3295929 2-(6-Bromohexyl)-2H-benzo[d][1,2,3]triazole CAS No. 890704-00-4

2-(6-Bromohexyl)-2H-benzo[d][1,2,3]triazole

Cat. No.: B3295929
CAS No.: 890704-00-4
M. Wt: 282.18 g/mol
InChI Key: LTFNQIJPVHVBHZ-UHFFFAOYSA-N
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Description

2-(6-Bromohexyl)-2H-benzo[d][1,2,3]triazole is a heterocyclic compound that features a benzotriazole core with a bromohexyl substituent Benzotriazoles are known for their diverse applications in medicinal chemistry, material science, and as corrosion inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Bromohexyl)-2H-benzo[d][1,2,3]triazole typically involves the nucleophilic substitution reaction of 2H-benzo[d][1,2,3]triazole with 1,6-dibromohexane. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis with appropriate adjustments to reaction conditions to ensure safety and efficiency.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.

    Oxidation: Potassium permanganate, dichloromethane.

    Reduction: Sodium borohydride, ethanol.

Major Products:

    Substitution Products: Various alkylated or arylated derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized triazole derivatives.

    Reduction Products: Reduced triazole derivatives.

Scientific Research Applications

2-(6-Bromohexyl)-2H-benzo[d][1,2,3]triazole has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-(6-Bromohexyl)-2H-benzo[d][1,2,3]triazole is primarily attributed to its ability to interact with biological macromolecules through hydrogen bonding and π-π stacking interactions. These interactions can inhibit the activity of enzymes and receptors, leading to its potential therapeutic effects .

Comparison with Similar Compounds

  • 2-(6-Bromohexyl)-4,7-dimethyl-2H-benzo[d][1,2,3]triazole
  • 2-(6-Bromohexyl)-4,7-diphenyl-2H-benzo[d][1,2,3]triazole
  • 2-(6-Bromohexyl)-2H-benzo[d][1,2,3]triazole-5-carboxylic acid

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications .

Properties

IUPAC Name

2-(6-bromohexyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3/c13-9-5-1-2-6-10-16-14-11-7-3-4-8-12(11)15-16/h3-4,7-8H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFNQIJPVHVBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)CCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857053
Record name 2-(6-Bromohexyl)-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890704-00-4
Record name 2-(6-Bromohexyl)-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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